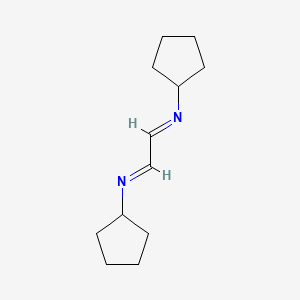![molecular formula C13H16O3S B14463310 2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane CAS No. 65825-70-9](/img/structure/B14463310.png)
2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its high strain energy due to the presence of a fused bicyclic ring system, which makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzenesulfonyl chloride with a suitable bicyclic precursor in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the benzenesulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[5.1.0]octane: A simpler bicyclic compound with similar structural features.
Benzenesulfonyl Chloride: A related compound used in the synthesis of 2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane.
Oxabicyclo[5.1.0]octane Derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group and a highly strained bicyclic ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
65825-70-9 |
|---|---|
Molekularformel |
C13H16O3S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-8-oxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C13H16O3S/c14-17(15,10-6-2-1-3-7-10)12-9-5-4-8-11-13(12)16-11/h1-3,6-7,11-13H,4-5,8-9H2 |
InChI-Schlüssel |
IVMSSRKTZNRKLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C2C(C1)O2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


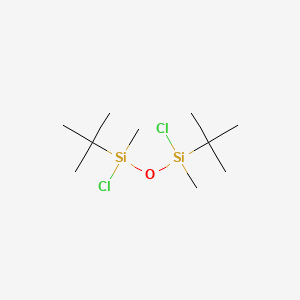
phosphanium chloride](/img/structure/B14463232.png)

![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
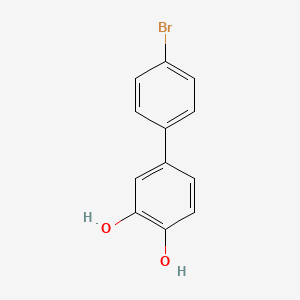
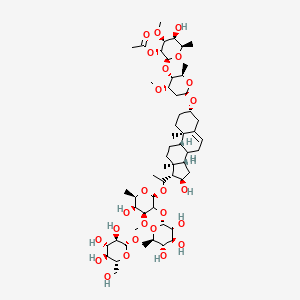
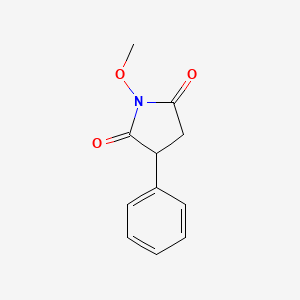
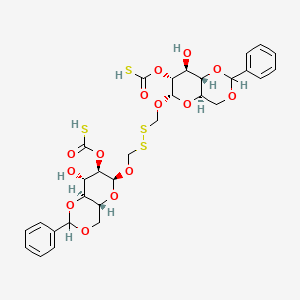
phosphanium bromide](/img/structure/B14463267.png)
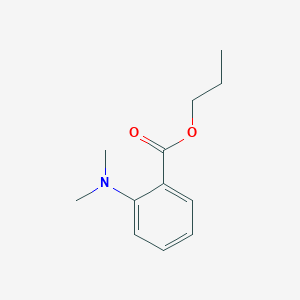
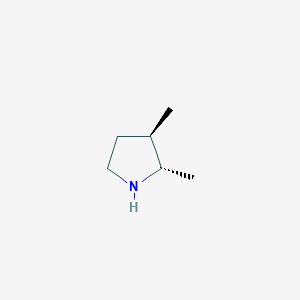
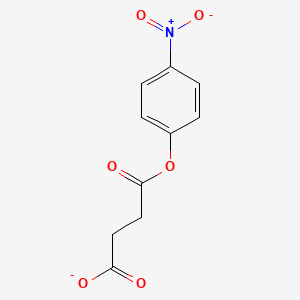
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
